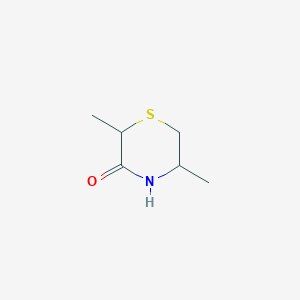
3-Thiomorpholinone, 2,5-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Thiomorpholinone, 2,5-dimethyl- is an organic compound that belongs to the class of thiomorpholinones. It is characterized by a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The compound is further substituted with two methyl groups at the 2 and 5 positions. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiomorpholinone, 2,5-dimethyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dimethylthiomorpholine with an oxidizing agent to introduce the carbonyl group, forming the thiomorpholinone ring. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or platinum complexes.
Industrial Production Methods
In an industrial setting, the production of 3-Thiomorpholinone, 2,5-dimethyl- may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
3-Thiomorpholinone, 2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used to introduce halogen atoms, which can then be replaced by other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiomorpholinones depending on the nucleophile used.
科学研究应用
3-Thiomorpholinone, 2,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 3-Thiomorpholinone, 2,5-dimethyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation. The exact mechanisms are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets simultaneously.
相似化合物的比较
Similar Compounds
Thiomorpholine: Lacks the carbonyl group and methyl substitutions.
2,5-Dimethylthiomorpholine: Similar structure but without the carbonyl group.
Thiomorpholinone: Similar structure but without the methyl substitutions.
Uniqueness
3-Thiomorpholinone, 2,5-dimethyl- is unique due to the presence of both the carbonyl group and the methyl substitutions. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various applications. Its ability to undergo multiple types of chemical reactions and interact with diverse molecular targets sets it apart from other similar compounds.
属性
CAS 编号 |
69226-11-5 |
|---|---|
分子式 |
C6H11NOS |
分子量 |
145.23 g/mol |
IUPAC 名称 |
2,5-dimethylthiomorpholin-3-one |
InChI |
InChI=1S/C6H11NOS/c1-4-3-9-5(2)6(8)7-4/h4-5H,3H2,1-2H3,(H,7,8) |
InChI 键 |
NSTLWQIRFPUZJP-UHFFFAOYSA-N |
规范 SMILES |
CC1CSC(C(=O)N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




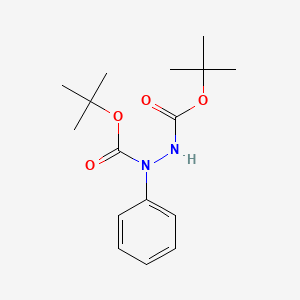
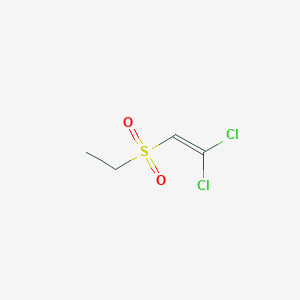


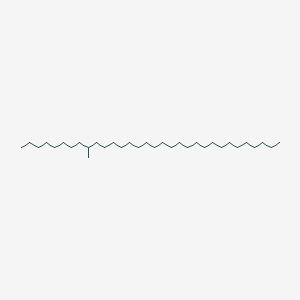

silane](/img/structure/B14469852.png)
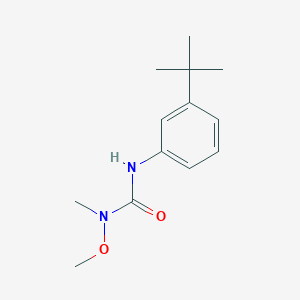

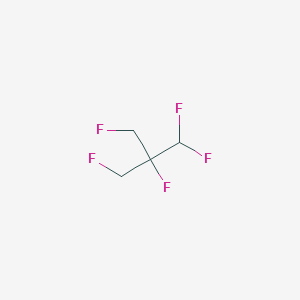

![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)
